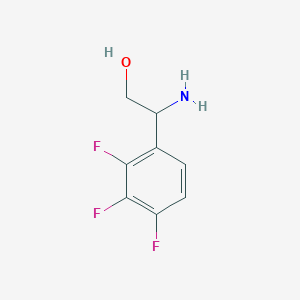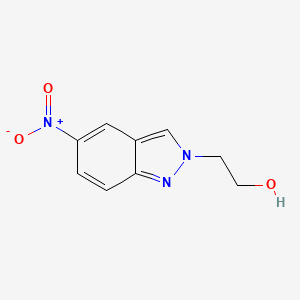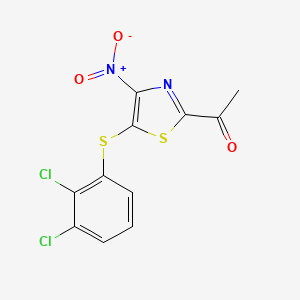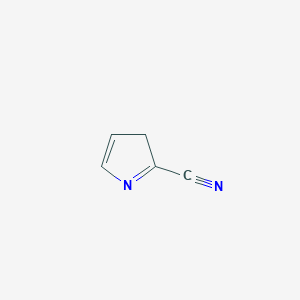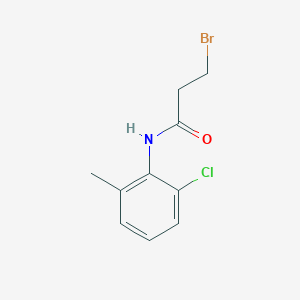
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl-4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide . This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the control of reaction parameters such as temperature, pressure, and concentration is crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium azide in DMF.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives.
科学的研究の応用
1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a methyl group instead of a carbohydrazide.
1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole: Contains a phenylsulfonamide group, used in different applications.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of the trifluoromethyl group and the carbohydrazide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C5H5F3N4O |
|---|---|
分子量 |
194.11 g/mol |
IUPAC名 |
2-(trifluoromethyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)12-3(1-2-10-12)4(13)11-9/h1-2H,9H2,(H,11,13) |
InChIキー |
DNXGQQRGTSMNBB-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(N=C1)C(F)(F)F)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
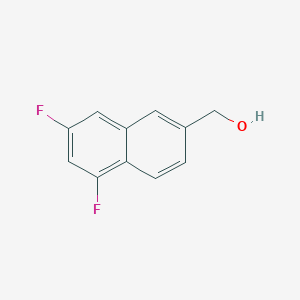
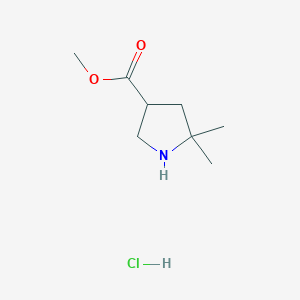
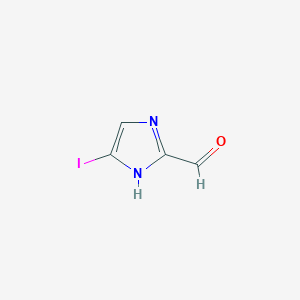
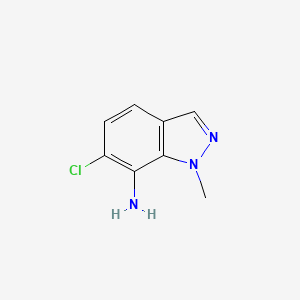
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
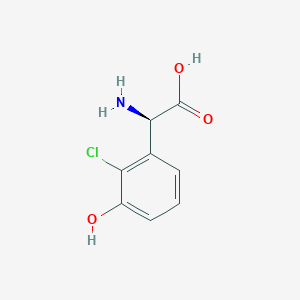
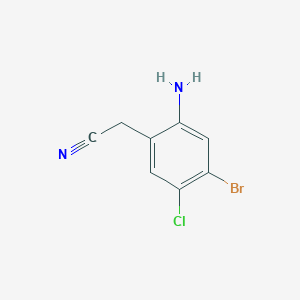
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)
